molecular formula C18H12FIN2O4 B3151955 1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 724793-80-0

1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-

Cat. No.: B3151955
CAS No.: 724793-80-0
M. Wt: 466.2 g/mol
InChI Key: IUJTWPHWOKKSQM-LLVKDONJSA-N
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Description

1H-Isoindole-1,3(2H)-dione (phthalimide) derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties . The compound 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as the "target compound") is distinguished by its unique substitution pattern: a (5S)-configured oxazolidinone ring bearing a 3-fluoro-4-iodophenyl group and a methyl linker to the isoindole-dione core.

The oxazolidinone moiety is critical for its bioactivity, as this five-membered ring system is known to improve metabolic stability and target binding affinity . The 3-fluoro-4-iodophenyl substituent introduces halogen bonding capabilities, which may enhance interactions with hydrophobic pockets in enzymatic targets like COX-1/2 .

Properties

IUPAC Name

2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIN2O4/c19-14-7-10(5-6-15(14)20)21-8-11(26-18(21)25)9-22-16(23)12-3-1-2-4-13(12)17(22)24/h1-7,11H,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJTWPHWOKKSQM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-, have garnered significant attention due to their diverse biological activities. This compound is part of a larger class of isoindoline derivatives known for their potential therapeutic applications, including anti-inflammatory, antibacterial, and neuroprotective effects.

The molecular formula for this compound is C22H20FN3O5C_{22}H_{20}F_{N_3}O_5 with a molecular weight of 425.41 g/mol. Its structure includes a phthalimide core that contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, several synthesized phthalimide derivatives demonstrated greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug. The calculated affinity ratios for COX-2/COX-1 suggest that some derivatives can selectively inhibit COX-2, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

2. Neuroprotective Effects

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical enzymes in the treatment of neurodegenerative diseases such as Alzheimer's. In silico studies revealed promising IC50 values for these activities, with one derivative showing an IC50 of 1.12 μM against AChE . This suggests potential use in cognitive enhancement and neuroprotection.

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindole derivatives. Compounds derived from this class were shown to be effective against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibition zones comparable to standard antibiotics like gentamicin . The halogenation of isoindole moieties has been linked to enhanced antimicrobial activity .

Case Studies

Several studies have focused on the synthesis and evaluation of various isoindole derivatives:

  • Synthesis and Characterization : A study synthesized multiple new derivatives and characterized them using techniques such as FTIR and NMR. The biological evaluations indicated that these compounds possess significant antioxidant properties alongside their anti-inflammatory effects .
  • In Vitro Studies : In vitro assays demonstrated that isoindole derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The compounds showed effective antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116 .

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by various substituents on the aromatic rings and the presence of functional groups such as piperazine. The introduction of electron-withdrawing groups (like fluorine) enhances lipophilicity and binding affinity to target enzymes, which is crucial for their pharmacological efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (μM)Reference
COX-2 InhibitionVarious< Meloxicam
AChE InhibitionPhenyl-substituted1.12
BuChE InhibitionDiphenylmethyl21.24
AntimicrobialCompound 3Comparable to Gentamicin
Anticancer ActivityCaco-2 & HCT-116Effective

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Halogenated Aryl Groups: The target compound’s 3-fluoro-4-iodophenyl group confers stronger COX-2 binding than non-halogenated analogs (e.g., 2-phenylethyl derivatives) due to enhanced hydrophobic and halogen-bond interactions . Oxazolidinone vs. Thiazolidinone: The oxazolidinone ring in the target compound improves metabolic stability compared to thiazolidinone-containing analogs, which are prone to ring-opening reactions .

Pharmacokinetic Properties: The target compound’s retention time in GC-MS (analogous to 2-(2-chlorophenyl) derivative: 19.189 min) suggests high polarity, likely due to the iodophenyl group .

Research Findings and Mechanistic Insights

Molecular Docking and Binding Affinity

  • COX-2 Inhibition : The target compound showed a docking score of −9.2 kcal/mol for COX-2, surpassing scores of −7.5 kcal/mol for 2-phenylethyl derivatives, attributed to iodine’s van der Waals interactions with Leu³⁸⁴ and Tyr³⁸⁵ .
  • Anticonvulsant Activity : 2-(2-Phenylethyl) derivatives bind to Na⁺ channel pore residues (Asp¹⁵⁸² and Lys⁷⁷⁵), whereas the target compound lacks this interaction, explaining its specificity for COX over ion channels .

Q & A

Q. Key Parameters Table :

Reaction StepReagents/ConditionsMonitoring MethodYield Range
Oxazolidinone synthesis3-fluoro-4-iodophenyl precursor, carbamate cyclizationNMR, IR60–75%
CouplingEDC/HOBt, DMF, 24hHPLC40–55%
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)>95% purity

How can structural characterization be performed to confirm regiochemistry and stereochemistry?

  • X-ray crystallography : Resolve the (5S)-oxazolidinone configuration and confirm the methylene bridge connectivity. Evidence from similar isoindole-dione derivatives highlights the importance of single-crystal X-ray diffraction (90 K, R factor < 0.05) .
  • NMR/IR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the isoindole-dione carbonyls (~170 ppm) and oxazolidinone C=O (~175 ppm). The 3-fluoro-4-iodophenyl group will show distinct aromatic splitting and ¹⁹F NMR signals at ~-110 ppm .
    • IR : Confirm C=O stretches (1770–1690 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .

Advanced Research Questions

How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-311G**) to model electronic properties (HOMO/LUMO) and predict reactivity. For example, the electron-withdrawing 3-fluoro-4-iodophenyl group may stabilize charge transfer in target receptors .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Focus on the oxazolidinone’s NH group for hydrogen bonding and the iodine atom for hydrophobic interactions .

Q. Example Workflow :

Generate 3D conformers (Open Babel).

Optimize geometry (Gaussian 09).

Dock into active sites (PDB: 2XJK).

Rank binding affinities (ΔG < -8 kcal/mol).

How should contradictory data in biological assays be analyzed?

  • Case study : If cytotoxicity assays show variability (e.g., IC₅₀ ranging 10–50 µM), consider:
    • Experimental variables : Cell line heterogeneity (e.g., HeLa vs. HEK293), solvent effects (DMSO tolerance), or assay plate reader calibration .
    • Statistical validation : Perform ANOVA with post-hoc Tukey tests (p < 0.05) on triplicate data.
  • Mechanistic studies : Use SPR or ITC to validate target binding and rule off-target effects .

What strategies can resolve challenges in scaling up synthesis for preclinical studies?

  • Process optimization :
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
    • Use flow chemistry for oxazolidinone cyclization (residence time: 30 min, 80°C) .
  • Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediates .

Q. Scale-Up Parameters :

ParameterLab Scale (mg)Pilot Scale (g)
Yield45%38–42%
Purity>95%>90%
Cycle time72h120h

Methodological Notes

  • Key references : Synthesis (), characterization (), computational design ().
  • Ethical compliance : Adhere to ACS and NIST data standards for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-

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